molecular formula C22H18N2O2 B13799457 1,4-Bis(4-methoxyphenyl)phthalazine CAS No. 5441-28-1

1,4-Bis(4-methoxyphenyl)phthalazine

Katalognummer: B13799457
CAS-Nummer: 5441-28-1
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: SXWJXIUDVYZJFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(4-methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family It is characterized by the presence of two methoxyphenyl groups attached to the 1 and 4 positions of the phthalazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methoxyphenyl)phthalazine can be synthesized through various methods. One common approach involves the reaction of 1-chlorophthalazine with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, and it is carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(4-bromophenyl)phthalazine: Similar structure but with bromine atoms instead of methoxy groups.

    1,4-Bis(4-nitrophenyl)phthalazine: Contains nitro groups instead of methoxy groups.

    1,4-Bis(4-aminophenyl)phthalazine: Features amino groups in place of methoxy groups.

Uniqueness

1,4-Bis(4-methoxyphenyl)phthalazine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can affect its applications in various fields .

Eigenschaften

CAS-Nummer

5441-28-1

Molekularformel

C22H18N2O2

Molekulargewicht

342.4 g/mol

IUPAC-Name

1,4-bis(4-methoxyphenyl)phthalazine

InChI

InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(24-23-21)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3

InChI-Schlüssel

SXWJXIUDVYZJFA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.